5-(Bicycloheptenyl)triethoxysilane 5-(Bicycloheptenyl)triethoxysilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532978
InChI: InChI=1S/C13H24O3Si/c1-4-14-17(15-5-2,16-6-3)13-10-11-7-8-12(13)9-11/h7-8,11-13H,4-6,9-10H2,1-3H3/t11-,12+,13?/m0/s1
SMILES: CCO[Si](C1CC2CC1C=C2)(OCC)OCC
Molecular Formula: C13H24O3Si
Molecular Weight: 256.41 g/mol

5-(Bicycloheptenyl)triethoxysilane

CAS No.:

Cat. No.: VC13532978

Molecular Formula: C13H24O3Si

Molecular Weight: 256.41 g/mol

* For research use only. Not for human or veterinary use.

5-(Bicycloheptenyl)triethoxysilane -

Specification

Molecular Formula C13H24O3Si
Molecular Weight 256.41 g/mol
IUPAC Name [(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-triethoxysilane
Standard InChI InChI=1S/C13H24O3Si/c1-4-14-17(15-5-2,16-6-3)13-10-11-7-8-12(13)9-11/h7-8,11-13H,4-6,9-10H2,1-3H3/t11-,12+,13?/m0/s1
Standard InChI Key HHKDWDAAEFGBAC-LAGVYOHYSA-N
Isomeric SMILES CCO[Si](C1C[C@@H]2C[C@H]1C=C2)(OCC)OCC
SMILES CCO[Si](C1CC2CC1C=C2)(OCC)OCC
Canonical SMILES CCO[Si](C1CC2CC1C=C2)(OCC)OCC

Introduction

Physical and Chemical Properties

The compound is a colorless to pale yellow liquid with a density of 0.99 g/mL at 20°C and a boiling point of 106°C . Its hydrolytic sensitivity is moderate (rated 7 on a scale where 1 is highly stable), meaning it reacts slowly with moisture . Key properties are summarized below:

PropertyValue
Molecular FormulaC13H24O3Si\text{C}_{13}\text{H}_{24}\text{O}_3\text{Si}
Molecular Weight256.41 g/mol
Boiling Point106°C
Density (20°C)0.99 g/mL
Refractive Indexnn (data not specified)
Flash Point98°C
Hydrolytic SensitivityReacts slowly with water/moisture

The bicycloheptenyl group confers rigidity, while the triethoxysilane moiety facilitates crosslinking in polymeric systems .

Synthesis and Functionalization

Key Reaction Mechanisms

The ethoxy groups (-OCH2CH3\text{-OCH}_2\text{CH}_3) undergo hydrolysis in aqueous environments to form silanol (-SiOH\text{-SiOH}), which subsequently condenses to create siloxane (-Si-O-Si-\text{-Si-O-Si-}) networks . This property is critical for applications in coatings and adhesives, where in situ polymerization enhances material durability .

Industrial and Research Applications

Surface Modification and Coatings

5-(Bicycloheptenyl)triethoxysilane is employed in sol-gel coatings to improve adhesion on substrates like glass, metals, and polymers . In nitric oxide-releasing coatings, it serves as a backbone alkoxysilane, enabling the incorporation of bioactive agents for antimicrobial surfaces .

Polymer Chemistry

The compound’s bicycloheptenyl group participates in thiol-ene “click” reactions, facilitating the synthesis of crosslinked hydrogels and elastomers . For instance, researchers functionalized carboxymethyl cellulose with norbornene derivatives to create degradable hydrogels for marine anti-biofouling applications . These materials degrade via ester hydrolysis, releasing foulants and maintaining surface cleanliness .

Emerging Uses

Recent patents highlight its role in hybrid organic-inorganic materials for drug delivery and sensors . Its ability to form stable interfaces with both organic polymers and inorganic substrates makes it versatile in nanotechnology.

Recent Research and Future Directions

Degradable Hydrogels

A 2019 study demonstrated the use of norbornene-functionalized polymers to create hydrogels that degrade hydrolytically, with potential in marine coatings and biomedical implants . The ester linkages in these materials hydrolyze over time, enabling controlled release of embedded agents .

Advanced Coatings

Ongoing research explores 5-(bicycloheptenyl)triethoxysilane in smart coatings that respond to environmental stimuli (e.g., pH, temperature). For example, nitric oxide-releasing coatings for medical devices aim to prevent bacterial colonization .

Challenges and Opportunities

Future work must address the compound’s hydrolytic instability in humid environments. Innovations in steric protection of silane groups or encapsulation techniques could enhance its longevity in outdoor applications.

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